molecular formula C32H54O B7943250 (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

Cat. No.: B7943250
M. Wt: 454.8 g/mol
InChI Key: XLKSRDFTWSGSGI-KUBAVDMBSA-N
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Description

CAY10631 is a very long chain fatty acid derived from docosahexaenoic acid by the action of fatty acid elongases. It is an alcohol related to a C32:6 very long chain fatty acid found in the retina. This compound is involved in binding the photoreceptor rhodopsin and plays a role in retinal development and macular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10631 involves the elongation of docosahexaenoic acid through the action of fatty acid elongases. The reaction conditions typically include the presence of specific enzymes that facilitate the elongation process. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in the literature .

Industrial Production Methods

Industrial production of CAY10631 follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors and controlled environments to ensure the efficient elongation of docosahexaenoic acid. The production methods are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10631 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert CAY10631 into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

Scientific Research Applications

CAY10631 has several scientific research applications, including:

    Chemistry: Used as a reference standard in the study of very long chain fatty acids.

    Biology: Plays a role in retinal development and is involved in binding the photoreceptor rhodopsin.

    Medicine: Investigated for its potential role in treating macular diseases and other retinal disorders.

    Industry: Used in the production of specialized lipids and fatty acid derivatives

Mechanism of Action

The mechanism of action of CAY10631 involves its role in the elongation of docosahexaenoic acid and its incorporation into membrane phospholipids. It binds to the photoreceptor rhodopsin, which is crucial for retinal function. The molecular targets include fatty acid elongases and rhodopsin, and the pathways involved are related to retinal development and macular health .

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid: A precursor to CAY10631, involved in similar biological processes.

    Eicosapentaenoic Acid: Another long chain fatty acid with similar roles in retinal health.

    Arachidonic Acid: A polyunsaturated fatty acid involved in various biological functions.

Uniqueness of CAY10631

CAY10631 is unique due to its specific role in binding rhodopsin and its involvement in retinal development. Unlike other similar compounds, it is a very long chain fatty acid with a specific elongation process that distinguishes it from other fatty acids .

Properties

IUPAC Name

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKSRDFTWSGSGI-KUBAVDMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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